2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
Isoquinolines are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines form an important class . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of similar compounds . This method involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of similar compounds like 1-(2-Methylphenyl)isoquinoline consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 1-(2-Methylphenyl)isoquinoline include a molecular weight of 219.28 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 250 .Future Directions
properties
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c1-11-10-13(21)8-9-16(11)20-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(20)23/h2-10,21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYIDNTXPHOHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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